Cytotoxicity Against Human Colon Carcinoma HCT116 Cells: 8-Demethyleucalyptin vs. 6-Demethyleucalyptin vs. 7,4′-Di-O-methylapigenin
In a direct head-to-head cytotoxicity evaluation using the WST-8 assay, 8-demethyleucalyptin (compound 1) inhibited HCT116 human colon carcinoma cell viability with an IC₅₀ of 7.0 ± 0.18 µM. By contrast, its regioisomer 6-demethyleucalyptin (compound 2) and the non-C-methylated analog 7,4′-di-O-methylapigenin (compound 3) each exhibited IC₅₀ values >100 µM, representing at least a 14-fold loss in potency [1]. The positive control SN-38 (active metabolite of irinotecan) showed an IC₅₀ of 0.033 ± 0.017 µM.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HCT116 human colon carcinoma cells |
|---|---|
| Target Compound Data | 8-Demethyleucalyptin: IC₅₀ = 7.0 ± 0.18 µM |
| Comparator Or Baseline | 6-Demethyleucalyptin: IC₅₀ >100 µM; 7,4′-Di-O-methylapigenin: IC₅₀ >100 µM; Positive control SN-38: IC₅₀ = 0.033 ± 0.017 µM |
| Quantified Difference | >14-fold greater potency of 8-demethyleucalyptin vs. 6-demethyleucalyptin and 7,4′-di-O-methylapigenin |
| Conditions | WST-8 cell viability assay; triplicate experiments; data expressed as mean ± SD |
Why This Matters
This dataset allows a procurement officer to reject 6-demethyleucalyptin or 7,4′-di-O-methylapigenin outright if the research objective involves colon cancer cytotoxicity, thereby preventing wasted expenditure on inactive analogs.
- [1] Asakawa, R., Fuchiyama, K., Ishii, Y., Hosaka, K., Kobayashi, A., Shimazaki, K., Nagasawa, J., Tsuchida, S., Ushida, K., Matsubayashi, M., Furuyama, Y., Ohgane, K., & Kuramochi, K. (2022). Synthesis and cytotoxic activities of 8- and 6-demethyleucalyptins. Bioscience, Biotechnology, and Biochemistry, 86(9), 1200–1206. https://doi.org/10.1093/bbb/zbac105. View Source
